molecular formula C9H10FN3O2S B13042877 1-(2-Fluoroethyl)-7-(methylthio)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one

1-(2-Fluoroethyl)-7-(methylthio)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one

Cat. No.: B13042877
M. Wt: 243.26 g/mol
InChI Key: IEYWYPNEONJCFJ-UHFFFAOYSA-N
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Description

1-(2-Fluoroethyl)-7-(methylthio)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one is a pyrimidine-fused heterocyclic compound belonging to the 1,4-dihydro-2H-pyrimido[4,5-d][1,3]oxazin-2-one class. These derivatives are notable for their diverse biological activities, including mutant-selective epidermal growth factor receptor (EGFR) L858R/T790M inhibition , isocitrate dehydrogenase 1 (IDH1) inhibition , and calcitonin gene-related peptide (CGRP) receptor antagonism . The compound’s structure features a 2-fluoroethyl group at the N1 position and a methylthio (SMe) moiety at C7, which are critical for modulating its pharmacological and physicochemical properties.

The synthesis of such derivatives typically follows a three-step protocol starting from 4,6-dichloro-2-(methylsulfanyl)pyrimidine (DCSMP). Key steps include:

Lithiation at C5 using LDA, followed by aldehyde addition.

Amine displacement of the C4 chlorine.

Cyclization with sodium hydride and ethyl chloroformate to form the oxazin-2-one core . This method is characterized by mild conditions, high yields (>80% in most cases), and adaptability to diverse substituents .

Properties

Molecular Formula

C9H10FN3O2S

Molecular Weight

243.26 g/mol

IUPAC Name

1-(2-fluoroethyl)-7-methylsulfanyl-4H-pyrimido[4,5-d][1,3]oxazin-2-one

InChI

InChI=1S/C9H10FN3O2S/c1-16-8-11-4-6-5-15-9(14)13(3-2-10)7(6)12-8/h4H,2-3,5H2,1H3

InChI Key

IEYWYPNEONJCFJ-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=C2COC(=O)N(C2=N1)CCF

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluoroethyl)-7-(methylthio)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one typically involves the cycloaddition of acyliminium intermediates with alkynes. This process can be catalyzed by silver trifluoromethanesulfonate (AgNTf2), which facilitates the formation of the oxazinone skeleton . The reaction conditions are generally mild, and a range of chain N,O-acetals and terminal alkynes can be used to achieve moderate to good yields .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluoroethyl)-7-(methylthio)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxazinone ring can be reduced under specific conditions to yield dihydro derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

The compound 1-(2-Fluoroethyl)-7-(methylthio)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one has garnered attention in various scientific research applications due to its unique structural properties and potential biological activities. This article explores its applications across different fields, including medicinal chemistry, agricultural science, and material science.

Anticancer Activity

Research has indicated that compounds similar to This compound exhibit promising anticancer properties. For instance, studies have shown that modifications of pyrimido[4,5-D][1,3]oxazine derivatives can lead to enhanced cytotoxicity against various cancer cell lines. The incorporation of fluorinated ethyl groups is believed to improve the lipophilicity and bioavailability of these compounds, making them more effective in targeting cancer cells .

Neuroprotective Effects

The compound's structure suggests potential neuroprotective effects. Research into related compounds has demonstrated their ability to modulate neurotransmitter systems and provide neuroprotection in models of neurodegenerative diseases. The presence of a methylthio group may enhance the compound's interaction with biological membranes, facilitating its action on neuronal cells .

Pesticide Development

The unique chemical properties of This compound make it a candidate for development as a novel pesticide. Its structural analogs have shown efficacy against various agricultural pests while maintaining low toxicity to non-target organisms. This is particularly important in the context of sustainable agriculture where the demand for eco-friendly pest control solutions is increasing .

Herbicidal Activity

Studies have suggested that similar compounds can act as herbicides by inhibiting specific metabolic pathways in plants. The potential application of this compound in herbicide formulations could provide an alternative to traditional herbicides that often lead to resistance in target weed species .

Polymer Synthesis

The compound's reactivity can be harnessed in polymer chemistry for the synthesis of novel materials. Its ability to undergo various chemical reactions makes it suitable for creating functionalized polymers that could be used in coatings or as drug delivery systems. The incorporation of fluorinated components is particularly valuable for enhancing the thermal stability and chemical resistance of polymers .

Nanotechnology

In nanotechnology, derivatives of This compound can be utilized for the fabrication of nanoparticles with specific targeting capabilities. These nanoparticles can be designed for drug delivery applications or as diagnostic tools in medical imaging .

Case Study 1: Anticancer Research

A study investigated the anticancer effects of a series of pyrimido[4,5-D][1,3]oxazine derivatives on human cancer cell lines. The results demonstrated significant cytotoxic activity correlated with structural modifications including fluorination and methylation. This highlights the potential of This compound as a lead compound for further development in cancer therapy .

Case Study 2: Agricultural Application

In agricultural trials, a formulation containing derivatives of this compound was tested against common crop pests. The results showed a reduction in pest populations without adversely affecting beneficial insects. This study supports the viability of developing this compound into an environmentally friendly pesticide alternative .

Mechanism of Action

The mechanism of action of 1-(2-Fluoroethyl)-7-(methylthio)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one involves its interaction with specific molecular targets. The fluorine atom can form strong hydrogen bonds with biological molecules, enhancing the compound’s binding affinity. The sulfur atom in the methylthio group can participate in redox reactions, potentially affecting cellular redox balance. The oxazinone ring can interact with various enzymes, inhibiting their activity and leading to specific biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

The biological and chemical profiles of 1-(2-fluoethyl)-7-(methylthio) derivatives are best understood through comparison with closely related compounds. Below is a detailed analysis:

Key Trends :

  • Steric Effects : Bulkier substituents (e.g., isopropyl at C4 in 4j ) reduce yields (e.g., 45%) due to steric hindrance during cyclization .
  • Electronic Effects : Electron-withdrawing groups (e.g., 4-Cl in 4d ) increase melting points and may enhance receptor binding .
EGFR Inhibition
  • Compound 20a : Demonstrates >100-fold selectivity for EGFR<sup>L858R/T790M</sup> over wild-type EGFR, attributed to its C4-alkyl group interacting with the Met790 gatekeeper residue .
  • Target Compound: The 2-fluoroethyl group may improve blood-brain barrier penetration (critical for CNS malignancies) compared to non-fluorinated analogs like 4i .
IDH1 Inhibition
  • Derivatives with a methylthio group at C7 (common across this class) show potent IDH1 inhibition (IC50 < 50 nM) . Fluorination at N1 could further reduce off-target effects.

Physicochemical Properties

Property 4a 4d Target Compound (Predicted)
Melting Point (°C) 113–115 157–159 120–130 (estimated)
LogP 2.8 3.5 3.2 (fluorine reduces lipophilicity)
Metabolic Stability Moderate Moderate High (fluorine resists oxidation)

Fluorine Impact : The 2-fluoroethyl group likely enhances metabolic stability by blocking cytochrome P450-mediated oxidation, a common degradation pathway for ethyl groups .

Biological Activity

1-(2-Fluoroethyl)-7-(methylthio)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one is a synthetic compound with potential therapeutic applications. Its unique structure suggests possible interactions with biological targets, making it a subject of interest in medicinal chemistry. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₉H₁₀FN₃O₂S
  • Molecular Weight : 243.26 g/mol
  • CAS Number : 2073047-05-7

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Anticancer Activity

Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that pyrimidine derivatives can inhibit cell proliferation in breast cancer (MCF-7) and liver cancer (Bel-7402) cell lines. The compound's ability to induce apoptosis in these cells is of particular interest for its potential as an anticancer agent .

2. Anticonvulsant Properties

Compounds related to pyrimidine derivatives have shown promise in anticonvulsant activity. For example, certain derivatives were evaluated in maximal electroshock seizure (MES) models and demonstrated effective seizure suppression at specific dosages. The structure-activity relationship (SAR) studies suggest that modifications at the methylthio group may enhance anticonvulsant efficacy .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : Similar compounds have been reported to inhibit phosphoinositide 3-kinase (PI3K) pathways, which are crucial for cell growth and survival.
  • Interaction with Receptors : Potential interactions with GABA receptors may contribute to its anticonvulsant properties .

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

StudyCompoundActivityFindings
Pyrimidine DerivativeCytotoxicityInduced apoptosis in MCF-7 cells; IC50 values indicated significant potency compared to standard treatments.
Benzyl Substituted AnalogAnticonvulsantExhibited ED50 values lower than phenobarbital in MES models; structure modifications enhanced activity.
PI3K InhibitorAntitumorDemonstrated effectiveness in reducing tumor size in xenograft models; supports the role of PI3K inhibition in tumor suppression.

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